N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide
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Overview
Description
The compound appears to contain a bicyclic amidine base structure, similar to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a non-nucleophilic, sterically hindered, tertiary amine base used in organic chemistry .
Molecular Structure Analysis
The compound likely contains a bicyclic structure based on the name, similar to DBU . It also appears to contain phenyl groups and a trifluoromethyl group, which could influence its reactivity and properties.Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, DBU is known to be involved in various reactions such as the Baylis-Hillman reaction and the reduction of azides to amines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For comparison, DBU is a colorless liquid with a density of 1.018 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
- A study by Ohkawa et al. (1999) focused on synthesizing and characterizing compounds with similar structures, which exhibited antagonistic activity for vasopressin V1 and V2 receptors. These compounds showed high affinity potential for the V2 receptor and low to moderate affinity for the V1 receptor (Ohkawa et al., 1999).
Antiproliferative Effects
- Kim et al. (2011) reported on the synthesis of conformationally rigid analogs of a related chemical scaffold and their antiproliferative activities against melanoma and hematopoietic cell lines. These compounds exhibited competitive activities to sorafenib, a standard reference, and were also identified as potent Raf kinases inhibitors (Kim et al., 2011).
Antimicrobial and Antifungal Applications
- Hafez et al. (2015) discussed the synthesis of pyranopyrimidine derivatives with antimicrobial and antifungal activities. These synthesized compounds were found to be potent antibacterial agents, with some exhibiting higher antifungal activity compared to standard drugs (Hafez et al., 2015).
Synthesis of Diverse Heterocyclic Compounds
- The study by Yu et al. (2018) demonstrated a Mn(III)-catalyzed three-component cascade process to create peri-condensed tricyclic azines. This process is valuable for constructing precursors of functional materials and biologically active compounds (Yu et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25F3N4O3/c1-20-9-5-6-12-24(20)27(40)19-39-26-14-8-7-13-25(26)28(21-10-3-2-4-11-21)37-29(30(39)41)38-31(42)36-23-17-15-22(16-18-23)32(33,34)35/h2-18,29H,19H2,1H3,(H2,36,38,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXDWFXKXFLSRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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